CBL0137 hydrochloride
Übersicht
Beschreibung
CBL0137 hydrochloride, also known as Curaxin-137 hydrochloride, is an inhibitor of the histone chaperone, FACT . It can activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It is used for research purposes .
Chemical Reactions Analysis
CBL0137 hydrochloride has been shown to inhibit the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein . It also decreases the level of integral DNA methylation in Ca Ski cells .Physical And Chemical Properties Analysis
CBL0137 hydrochloride is a crystalline solid . It is insoluble in ethanol, but it has a solubility of ≥15.47 mg/mL in water and ≥19.95 mg/mL in DMSO .Wissenschaftliche Forschungsanwendungen
Application in High-Grade Serous Ovarian Carcinomas (HGSCs) Treatment
Specific Scientific Field
This application falls under the field of Oncology , specifically the treatment of High-Grade Serous Ovarian Carcinomas (HGSCs) .
Summary of the Application
CBL0137 has been found to impair homologous recombination repair and sensitize high-grade serous ovarian carcinoma to PARP inhibitors . This is particularly significant as PARP inhibitors have shown clinical efficacy in BRCA-mutant or homologous recombination (HR)-deficient HGSCs .
Methods of Application or Experimental Procedures
The anti-cancer activity of CBL0137 was tested using a panel of HGSC cell lines and patient-derived tumor cells in vitro . RNA sequencing was used to map global transcriptomic changes in CBL0137-treated patient-derived HR-proficient HGSC cells .
Results or Outcomes
CBL0137 was found to exert significant anti-growth activity in vitro against HGSC cell lines and patient-derived tumor cells, and also reduced tumor burden in vivo . It induced DNA repair deficiency via inhibition of the HR repair pathway and sensitized SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo .
Interaction with G-Quadruplex DNA Oligomers
Specific Scientific Field
This application falls under the field of Molecular Biology , specifically the interaction of CBL0137 with G-Quadruplex DNA Oligomers .
Summary of the Application
CBL0137 has been found to interact with G-Quadruplex DNA Oligomers . This interaction may provide a novel insight into the DNA-binding properties of CBL0137 .
Methods of Application or Experimental Procedures
The DNA binding properties of CBL0137 with model quadruplex DNA oligomers were studied by 1H NMR, CD, fluorescence and molecular modeling . The interaction of curaxin with two G-quadruplex structures, the single repeat of human telomere d(TTAGGGT)4 and the c-myc promoter Pu22 sequence, was investigated .
Results or Outcomes
The study provided molecular details of the interaction of curaxin with two G-quadruplex structures . This interaction supports the hypothesis that the interaction of curaxin with G-quadruplex may provide a novel insight into the DNA-binding properties of CBL0137 .
Epigenetic Activity of Curaxin CBL0137
Specific Scientific Field
This application falls under the field of Epigenetics and Oncology .
Summary of the Application
Curaxin CBL0137 is a new potent anticancer drug that has been shown to activate epigenetically silenced genes . It has a broad spectrum of anticancer effects, which was confirmed in more than 50 preclinical studies .
Methods of Application or Experimental Procedures
The effects of CBL0137 on the enzymes of the epigenetic system of transcription regulation were studied . The study reported that CBL0137 inhibits the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein .
Results or Outcomes
CBL0137 was found to decrease the level of integral DNA methylation in Ca Ski cells . It also decreases the level of BET family proteins, BRD2, BRD3, and BRD4, the key participants in transcription elongation .
Interaction with p53 and NF-κB
Specific Scientific Field
This application falls under the field of Molecular Biology and Cancer Biology .
Summary of the Application
CBL0137 has been found to functionally inactivate chromatin transcription complex, resulting in the effects on p53 and NF-κB and promoting cancer cell death .
Methods of Application or Experimental Procedures
The interaction of CBL0137 with p53 and NF-κB was studied . The study focused on the effects of CBL0137 on these two key proteins involved in cancer cell survival and death .
Results or Outcomes
CBL0137 was found to have a significant effect on p53 and NF-κB, promoting cancer cell death . This suggests that CBL0137 could be a potential therapeutic agent for cancer treatment .
Treatment of Glioblastoma, Melanoma, Sarcoma, Lymphoma, and Other Types of Cancer
Specific Scientific Field
This application falls under the field of Oncology , specifically the treatment of various types of cancer including glioblastoma, melanoma, sarcoma, lymphoma , and others.
Summary of the Application
CBL0137 is currently involved in Phase I-II clinical trials for the treatment of glioblastoma, melanoma, sarcoma, lymphoma, and some other types of cancer . It possesses a broad spectrum of anticancer effects, which was confirmed in more than 50 preclinical studies .
Methods of Application or Experimental Procedures
The anticancer activity of CBL0137 is being tested in clinical trials . The specific methods of application or experimental procedures would depend on the type of cancer being treated and the design of the clinical trial .
Results or Outcomes
The results or outcomes of these clinical trials are not yet available as the trials are still ongoing . However, the broad spectrum of anticancer effects of CBL0137 has been confirmed in preclinical studies .
Interaction with DNA Methyltransferase DNMT3a
Specific Scientific Field
This application falls under the field of Molecular Biology and Epigenetics .
Summary of the Application
CBL0137 has been found to inhibit the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein . This interaction may provide a novel insight into the DNA-binding properties of CBL0137 .
Safety And Hazards
Zukünftige Richtungen
CBL0137 hydrochloride has shown significant anti-growth activity in vitro against high-grade serous ovarian carcinoma (HGSC) cell lines and patient-derived tumor cells, and also reduces tumor burden in vivo . It induced DNA repair deficiency via inhibition of the HR repair pathway and sensitized SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo . These findings suggest that combination of CBL0137 and PARP inhibition represents a novel therapeutic strategy for HR-proficient HGSCs that express high levels of SSRP1 and should be investigated in the clinic .
Eigenschaften
IUPAC Name |
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRKBBVMDMKAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CBL0137 hydrochloride | |
CAS RN |
1197397-89-9 | |
Record name | CBL-0137 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CBL-0137 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.